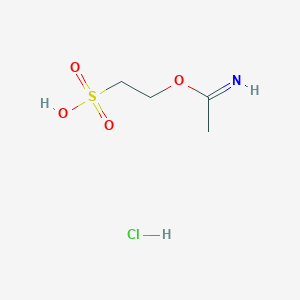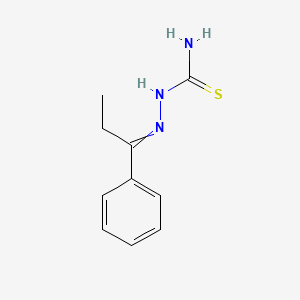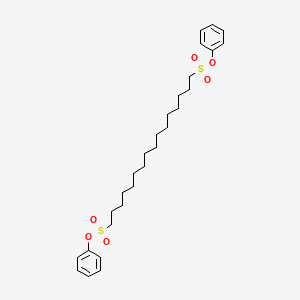![molecular formula C23H14O5 B14336580 Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- CAS No. 97467-30-6](/img/structure/B14336580.png)
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of naphthoquinones, which are characterized by their quinone structure fused with a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of bioactive compounds.
Applications De Recherche Scientifique
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and polymeric materials.
Mécanisme D'action
The mechanism of action of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- involves its redox properties, which allow it to participate in electron transfer reactions. This compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis in cancer cells . The molecular targets include DNA, where it can intercalate and disrupt replication, and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Juglone: A natural naphthoquinone with similar redox properties and biological activities.
Lawsone: Another naphthoquinone known for its antimicrobial and anticancer properties.
Plumbagin: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is unique due to its structural complexity and the presence of both hydroxyl and diphenyl groups. These features enhance its reactivity and potential for functionalization, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
97467-30-6 |
|---|---|
Formule moléculaire |
C23H14O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
5-hydroxy-2,2-diphenylbenzo[g][1,3]benzodioxole-6,9-dione |
InChI |
InChI=1S/C23H14O5/c24-16-11-12-17(25)21-20(16)18(26)13-19-22(21)28-23(27-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,26H |
Clé InChI |
FAQLBWAFSYRKJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=C(O2)C4=C(C(=O)C=CC4=O)C(=C3)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


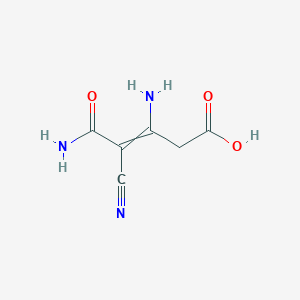
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
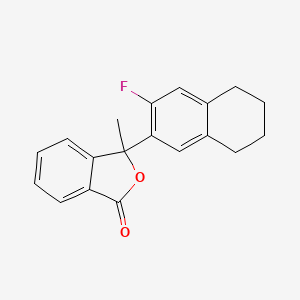
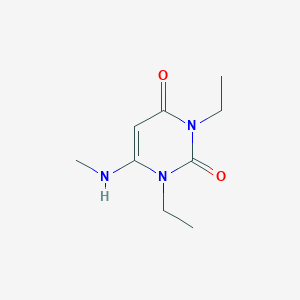
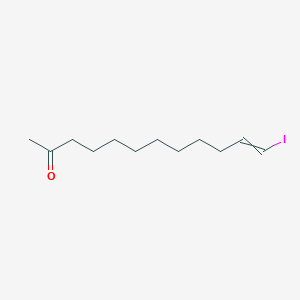

![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
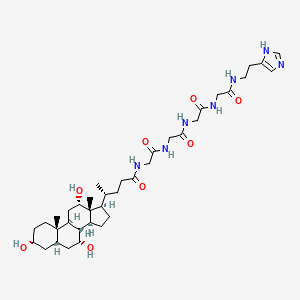
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
